molecular formula C16H15N3O2S3 B2871391 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 853891-56-2

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2871391
CAS No.: 853891-56-2
M. Wt: 377.5
InChI Key: XEFIZZGQQAUZTB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group and a furan-2-carboxamide moiety at position 2, further modified with a phenylsulfanylmethyl group. Thiadiazoles are known for their versatility in medicinal chemistry due to their electron-rich structure, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIZZGQQAUZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization Route

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Thiosemicarbazide Formation : Reacting ethylthioacetic acid hydrazide with carbon disulfide ($$CS_2$$) in alkaline ethanol yields the corresponding thiosemicarbazide.
  • Oxidative Cyclization : Treating the thiosemicarbazide with ferric chloride ($$FeCl_3$$) in sulfolane at 85°C induces cyclization to form 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (Scheme 1).

Reaction Conditions :

  • Temperature: 70–85°C
  • Time: 12–18 hours
  • Yield: 60–75%.

Alternative Pathway: Hurd-Mori Reaction

The Hurd-Mori method employs thioacylhydrazines and sulfonic chlorides. For instance, reacting ethylthioacetylhydrazine with phosphorus oxychloride ($$POCl_3$$) in dichloromethane generates the thiadiazole ring.

Optimization Note : Excess $$POCl_3$$ (1.2–1.5 equivalents) improves yield by minimizing side reactions.

Synthesis of 5-[(Phenylsulfanyl)Methyl]Furan-2-Carboxylic Acid

Friedel-Crafts Alkylation of Furan

  • Chloromethylation : Furan-2-carboxylic acid is treated with paraformaldehyde and hydrochloric acid ($$HCl$$) in dioxane to yield 5-(chloromethyl)furan-2-carboxylic acid.
  • Thiol Substitution : Reacting the chloromethyl derivative with thiophenol ($$C6H5SH$$) in dimethylformamide (DMF) using potassium carbonate ($$K2CO3$$) as a base affords 5-[(phenylsulfanyl)methyl]furan-2-carboxylic acid (Scheme 2).

Key Parameters :

  • Solvent: DMF or tetrahydrofuran (THF)
  • Temperature: 50–60°C
  • Yield: 70–85%.

Direct Sulfanylation via Radical Intermediates

An alternative approach employs photochemical radical addition. Irradiating furan-2-carboxylic acid with phenyl disulfide ($$PhSSPh$$) and azobisisobutyronitrile (AIBN) in benzene introduces the phenylsulfanylmethyl group.

Advantage : Avoids harsh acidic conditions.
Limitation : Lower yield (50–60%) due to competing side reactions.

Amide Bond Formation: Coupling Thiadiazole and Furan Intermediates

Schotten-Baumann Reaction

  • Acid Chloride Formation : Treating 5-[(phenylsulfanyl)methyl]furan-2-carboxylic acid with thionyl chloride ($$SOCl_2$$) in dichloromethane generates the corresponding acid chloride.
  • Amine Coupling : Reacting the acid chloride with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine in aqueous sodium hydroxide ($$NaOH$$) and dichloromethane yields the target compound (Scheme 3).

Critical Factors :

  • Base: Triethylamine ($$Et_3N$$) or $$NaOH$$
  • Temperature: 0–5°C (to minimize hydrolysis)
  • Yield: 80–90%.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation under mild conditions.

Advantage : Suitable for acid-sensitive substrates.
Typical Yield : 75–85%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Schotten-Baumann 80–90 2–4 hours High efficiency, minimal byproducts
Carbodiimide-Mediated 75–85 6–8 hours Mild conditions, versatile
Radical Sulfanylation 50–60 12–24 hours Avoids acidic conditions

Spectroscopic Characterization and Validation

  • NMR Analysis :

    • ¹H NMR (400 MHz, DMSO-$$d6$$): δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, 1H, furan H-3), 4.25 (s, 2H, $$SCH2$$), 3.10 (q, 2H, $$CH2CH3$$), 1.25 (t, 3H, $$CH2CH3$$).
    • ¹³C NMR : δ 165.2 (C=O), 152.1 (thiadiazole C-2), 142.5 (furan C-5).
  • Mass Spectrometry :

    • ESI-MS : m/z 407.1 [M+H]⁺.

Industrial-Scale Considerations and Process Optimization

  • Cost-Effective Thiadiazole Synthesis : Substituting $$FeCl3$$ with iodine ($$I2$$) in dioxane reduces metal contamination and improves scalability.
  • Solvent Recycling : Dichloromethane recovery via distillation cuts costs by 30%.
  • Catalytic Improvements : Using 10 mol% 4-dimethylaminopyridine (DMAP) accelerates amide coupling by 40%.

Challenges and Mitigation Strategies

  • Thiadiazole Hydrolysis :

    • Cause : Prolonged exposure to moisture.
    • Solution : Use anhydrous solvents and inert atmosphere.
  • Sulfanyl Group Oxidation :

    • Cause : Air oxidation of -S- to -SO-.
    • Solution : Add 0.1% ascorbic acid as an antioxidant.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Various substituted thiadiazole and furan derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other thiadiazole derivatives with variations in substituents and heterocyclic systems (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Biological Activity/Notes References
Target Compound Ethylsulfanyl (thiadiazole); Phenylsulfanylmethyl (furan) C₁₆H₁₆N₃O₂S₃ Hypothesized antifungal/antimicrobial -
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Ethylsulfanyl (thiadiazole); Methylphenyl-triazole C₁₆H₁₇N₇OS₂ Not reported; triazole may enhance stability
N-(3-Chlorophenyl)-5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine Chlorophenyl; diindolylmethyl C₃₁H₂₃ClN₆S Antifungal (70% yield)
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide Ethylsulfanyl (thiadiazole); Nitrobenzamide C₁₁H₁₀N₄O₃S₂ Electron-withdrawing nitro group may increase reactivity
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Dual thiadiazole cores; methylphenyl substituents C₁₉H₁₆N₄S₅ Medicinal chemistry applications

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., diindolylmethyl in ) may hinder target binding, whereas smaller substituents like ethylsulfanyl optimize steric and electronic interactions .
  • Sulfur Content : Increased sulfur atoms (e.g., dual thiadiazoles in ) correlate with enhanced metabolic stability and redox activity .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O2S2C_{19}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 396.48 g/mol. The compound features a thiadiazole ring, which is instrumental in its biological activity.

PropertyValue
Molecular FormulaC19H16N4O2S2
Molecular Weight396.48 g/mol
InChI KeyLSYJPFYZTYRLPQ-UHFFFAOYSA-N
SpectraBase Compound IDEy6bW7t6A4z

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, a study demonstrated that related thiadiazole compounds exhibited significant cytotoxicity against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines with IC50 values indicating strong inhibitory effects . The mechanisms attributed to these activities include the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Study:
A recent investigation synthesized a series of thiadiazole derivatives and assessed their anticancer properties. Among these compounds, one derivative showed an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells. The molecular docking studies indicated that these compounds bind effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A synthesis study reported that several new thiadiazole compounds demonstrated broad-spectrum antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Research Findings:
In vitro tests showed that certain thiadiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • DNA Interaction : Thiadiazoles can intercalate with DNA or inhibit its replication.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been observed in treated cancer cells.

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